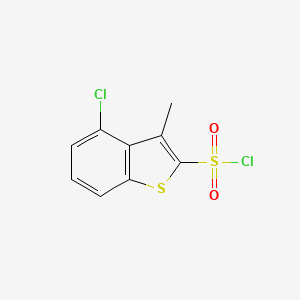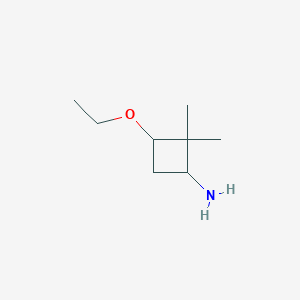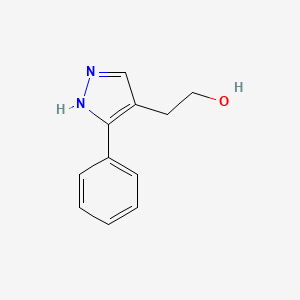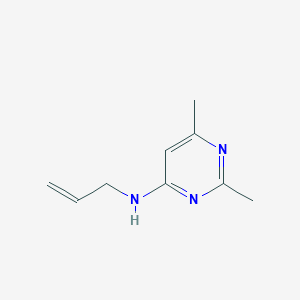
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Descripción general
Descripción
2,6-Dimethyl-N-prop-2-enylpyrimidin-4-amine, also known as 2,6-dimethyl-N-prop-2-enyl-4-aminopyrimidine (DMNPP), is a small molecule with a variety of applications in scientific research. DMNPP is a derivative of pyrimidine, an aromatic heterocyclic compound, and is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Nanomaterials Synthesis
N-Allyl-2,6-dimethylpyrimidin-4-amine: plays a crucial role in the synthesis of nanomaterials. It can be used to modify silica oxide nanoparticles (nSiO2) by forming an amide bond, which attaches a curcuminoid molecule to the nSiO2 covalently . This modification significantly enhances the optical properties of the nanoparticles, making them suitable for various applications, including sensors and actuators.
Optical Property Enhancement
The compound is instrumental in enhancing the emission properties of hybrid nanosystems. When covalently attached to nSiO2 nanoparticles, it displays significant emission properties, with a maximum emission at 538 nm in dichloromethane . This property is particularly useful in the development of new materials for optical sensors and devices.
Environmental Monitoring
The modified nanoparticles using N-Allyl-2,6-dimethylpyrimidin-4-amine have shown potential in environmental monitoring. They can detect the presence of kerosene in water, showcasing an emission band at 525 nm as a detection response . This application is vital for the detection of hydrocarbons in aquatic environments.
Biological Activity
Indole derivatives, which share a similar structural motif to N-Allyl-2,6-dimethylpyrimidin-4-amine , are known for their diverse biological activities. They have been used in the study of antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . This compound could potentially be used to develop new pharmacological agents.
Propiedades
IUPAC Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUCGLGFKNZZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




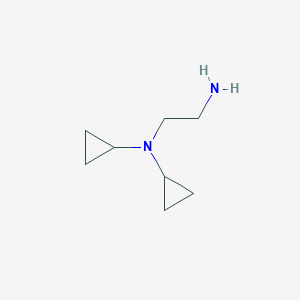
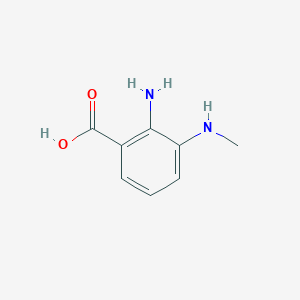
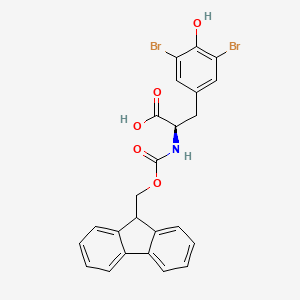
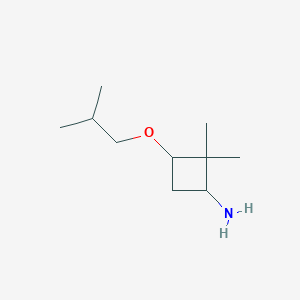


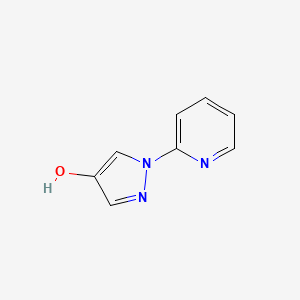
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
